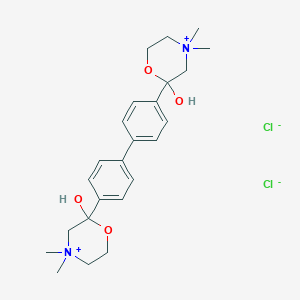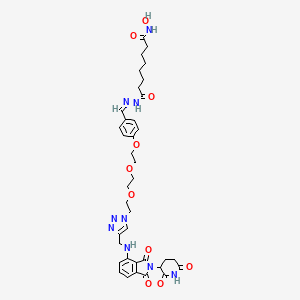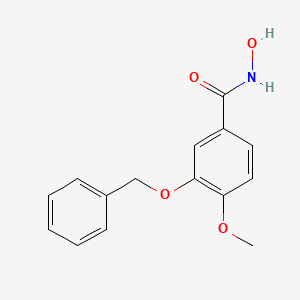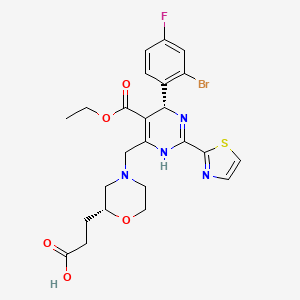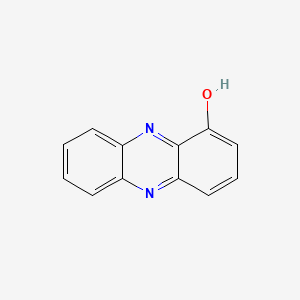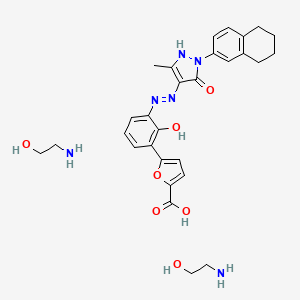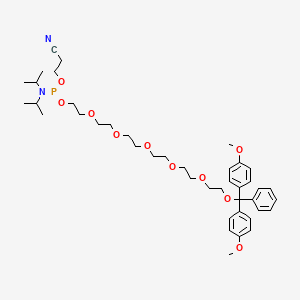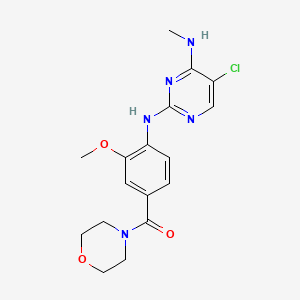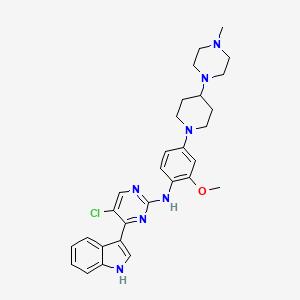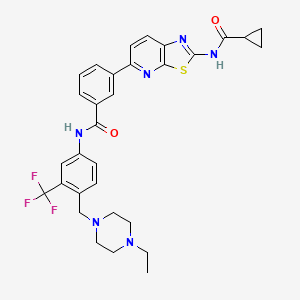
Hydroxy-PEG2-methyl ester
Overview
Description
Hydroxy-PEG2-methyl ester is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a methyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the methyl ester can be hydrolyzed under strong basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy-PEG2-methyl ester can be synthesized through esterification reactions involving polyethylene glycol and methyl ester. The hydroxyl group of the PEG reacts with the carboxyl group of the methyl ester under acidic or basic conditions to form the ester linkage .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and quality. The process typically includes steps such as purification and characterization to confirm the compound’s structure and purity .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis under strong basic conditions, breaking down into its constituent alcohol and acid.
Esterification: The hydroxyl group can participate in esterification reactions with carboxylic acids to form new ester compounds.
Nucleophilic Substitution: The hydroxyl group can also undergo nucleophilic substitution reactions, forming new bonds with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Esterification: Carboxylic acids in the presence of acid catalysts like sulfuric acid (H2SO4).
Nucleophilic Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: Alcohol and carboxylic acid.
Esterification: New ester compounds.
Nucleophilic Substitution: Substituted PEG derivatives.
Scientific Research Applications
Hydroxy-PEG2-methyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Hydroxy-PEG2-methyl ester primarily involves its ability to undergo hydrolysis and esterification reactions. The hydroxyl group can form hydrogen bonds with other molecules, enhancing solubility and facilitating further chemical modifications. The methyl ester group can be hydrolyzed to release the corresponding alcohol and acid, which can then participate in additional reactions .
Comparison with Similar Compounds
Hydroxy-PEG2-methyl ester can be compared with other PEG derivatives such as:
Hydroxy-PEG-acid: Contains a carboxylic acid group instead of a methyl ester, offering different reactivity and applications.
Hydroxy-PEG-t-butyl ester: Features a t-butyl ester group, providing increased steric hindrance and stability.
Hydroxy-PEG-nitrile: Includes a nitrile group, allowing for unique chemical transformations.
Uniqueness: this compound stands out due to its balance of hydrophilicity and reactivity, making it a versatile compound for various chemical and biological applications .
Properties
IUPAC Name |
methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-11-8(10)2-4-12-6-7-13-5-3-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFWEUBKPURUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using ionic exclusion chromatography for analyzing Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate?
A1: The research highlights several benefits of using ionic exclusion chromatography for this specific application []:
Q2: What are the potential applications of this analytical method in a research setting?
A2: This specific method, due to its advantages, can be applied in various research scenarios involving Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


